Product packaging for DBCO-C6-acid(Cat. No.:CAS No. 1425485-72-8)

DBCO-C6-acid

Cat. No.: B606953
CAS No.: 1425485-72-8
M. Wt: 333.39
InChI Key: NIRLBCOFKPVQLM-UHFFFAOYSA-N
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Description

Significance in Bioorthogonal Chemistry

Bioorthogonal chemistry involves chemical reactions that can be performed within living systems without interfering with or being affected by the complex native biochemical processes. ntu.edu.sgnih.gov The concept requires that the reacting partners have functional groups that are mutually reactive but inert to the vast array of other functional groups found in biological molecules like proteins and nucleic acids. ntu.edu.sgnih.gov

DBCO-C6-acid is a significant reagent in this field due to its unique properties. chemimpex.com The DBCO moiety reacts with high specificity towards azide (B81097) groups, a functional group not naturally present in most biological systems. conju-probe.cominterchim.fr This highly selective reaction between DBCO and an azide is the cornerstone of its bioorthogonal applications. nih.govinterchim.fr The reaction proceeds under mild, non-toxic conditions, typically in aqueous buffers at room temperature, making it exceptionally well-suited for use in cellular environments. chemimpex.comconju-probe.comnih.gov

Role in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This compound is a key reagent in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. medchemexpress.commedchemexpress.comchemondis.com SPAAC utilizes a strained cyclooctyne (B158145), like DBCO, which has significant angle strain in its eight-membered ring structure. glenresearch.com This built-in ring strain is the driving force that allows the cycloaddition reaction with an azide to proceed spontaneously and rapidly without the need for a metal catalyst. glenresearch.com

The primary advantage of SPAAC is the elimination of copper catalysts, which are often used in the classical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). numberanalytics.com While effective, copper ions can be toxic to cells, limiting the application of CuAAC in living systems. numberanalytics.comnobelprize.org The copper-free nature of SPAAC makes it highly biocompatible and a preferred method for labeling biomolecules in live cells and organisms. glenresearch.comnumberanalytics.com The reaction between a DBCO group and an azide is very fast, highly efficient, and forms a stable, covalent triazole linkage. interchim.frglenresearch.com

FeatureDescriptionSource(s)
Reaction Type Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) medchemexpress.comglenresearch.com
Key Moieties DBCO (strained alkyne) and Azide glenresearch.com
Catalyst None required (Copper-free) numberanalytics.comnobelprize.org
Key Advantage Biocompatible; suitable for live-cell applications due to the absence of cytotoxic copper. nih.govnumberanalytics.comnobelprize.org
Product Stable triazole linkage interchim.frglenresearch.com

Evolution of Click Chemistry in Biological Systems

The concept of "click chemistry" was introduced in 2001 by K. Barry Sharpless and his colleagues. numberanalytics.com It describes a class of reactions that are modular, high-yielding, wide in scope, and generate minimal byproducts. ntu.edu.sg The initial and most prominent example was the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which quickly became a powerful tool in organic synthesis and materials science. numberanalytics.com

The desire to apply these powerful ligation techniques to study molecules in their native biological context drove the evolution of click chemistry. nih.govnobelprize.org The primary hurdle for in vivo applications was the cytotoxicity associated with the copper catalyst used in CuAAC. numberanalytics.comnobelprize.org This limitation spurred the development of copper-free click reactions.

The introduction of SPAAC by Carolyn Bertozzi's group was a landmark achievement, allowing for rapid azide-alkyne cycloadditions within living cells without a toxic catalyst. nobelprize.org This development, alongside other bioorthogonal reactions like the Staudinger ligation, significantly expanded the ability of scientists to probe biological systems with minimal perturbation. nih.govnobelprize.org This evolution from catalyzed reactions in the test tube to catalyst-free reactions in living organisms represents a critical advancement for chemical biology. nobelprize.org

Research Domains Leveraging this compound Methodologies

The unique reactivity and biocompatibility of this compound have made it an indispensable tool across a wide range of scientific disciplines. Its ability to efficiently link molecules through SPAAC has been harnessed in numerous applications. chemimpex.com

Research DomainApplication of this compoundSource(s)
Antibody-Drug Conjugates (ADCs) Used as a non-cleavable linker to attach potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy. chemimpex.commedchemexpress.comglpbio.commedchemexpress.com
Bioconjugation & Labeling Essential for linking various biomolecules, such as proteins, peptides, and oligonucleotides, to other molecules or surfaces. chemimpex.cominterchim.frglenresearch.com
Fluorescent Labeling & Imaging Enables the attachment of fluorescent dyes to biomolecules, allowing for the visualization of cellular processes and protein interactions. chemimpex.com
Nanoparticle Functionalization Modifies the surface of nanoparticles to enhance their stability and functionality for use in targeted drug delivery systems. chemimpex.com
Diagnostics Plays a role in the development of diagnostic tools like biosensors by facilitating the attachment of detection molecules. chemimpex.com
Polymer Chemistry Used to create functionalized polymers for applications such as smart materials or controlled drug-release systems. chemimpex.com
Nucleic Acid Research Facilitates the attachment of oligonucleotides to other molecules, such as antibodies or for enabling nanopore sequencing of full-length mRNA. glenresearch.combiosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19NO3 B606953 DBCO-C6-acid CAS No. 1425485-72-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c23-20(11-5-6-12-21(24)25)22-15-18-9-2-1-7-16(18)13-14-17-8-3-4-10-19(17)22/h1-4,7-10H,5-6,11-12,15H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRLBCOFKPVQLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Principles of Dbco C6 Acid Reactivity

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The reactivity of DBCO-C6-acid is centered on the principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. This reaction leverages the high ring strain of the dibenzocyclooctyne (DBCO) core to facilitate a [3+2] cycloaddition with azide-functionalized molecules. nih.gov Unlike the copper-catalyzed version (CuAAC), SPAAC does not require a toxic metal catalyst, making it highly suitable for applications in biological systems. interchim.frbroadpharm.com The reaction is driven by the release of enthalpy from the strained cyclooctyne (B158145) ring upon the formation of a stable triazole product. This process is highly specific, as both the DBCO and azide (B81097) groups are largely inert to the functional groups commonly found in biomolecules, ensuring that the reaction is bioorthogonal. interchim.frinterchim.fr

Reaction Pathway with Azide-Functionalized Substrates

The reaction between this compound and an azide-functionalized substrate proceeds through a concerted [3+2] cycloaddition mechanism. researchgate.netamazonaws.com The dibenzocyclooctyne (DBCO) group, a key component of this compound, reacts with the azide to form a stable triazole linkage. ruixibiotech.comfishersci.fimedkoo.com This reaction is initiated by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition, allowing it to proceed efficiently at room temperature and under mild, aqueous conditions without the need for a catalyst. interchim.frconju-probe.com

The this compound molecule contains a six-carbon spacer arm which enhances its derivatization efficiency and the stability of the resulting conjugates. ruixibiotech.com This spacer also improves solubility in various organic solvents. ruixibiotech.com The reaction is highly selective, with the DBCO group reacting specifically with the azide, even in the presence of other functional groups like amines, thiols, and carboxylic acids. interchim.fr The progress of the reaction can be monitored by observing the decrease in absorbance of this compound at 309 nm, as the product does not absorb at this wavelength. chemrxiv.orgchemrxiv.org

Formation of Stable Triazole Ligation Products

The cycloaddition reaction between this compound and an azide-functionalized molecule results in the formation of a highly stable triazole ring. interchim.frfishersci.fi This ligation product is a unique covalent bond that is stable over the long term, even when attached to biomolecules. interchim.fr The efficiency of this conjugation is typically high, often yielding quantitative results. interchim.fr

The stability of the triazole linkage is a key advantage of SPAAC chemistry, ensuring that the newly formed conjugate remains intact under various conditions. This makes this compound a reliable tool for applications such as the synthesis of antibody-drug conjugates (ADCs) and the labeling of biomolecules for imaging and diagnostics. medchemexpress.comchemimpex.com The resulting triazole-linked peptides have been shown to be stable and can be purified using standard techniques like HPLC. amazonaws.comnih.gov

Reaction Kinetics and Determinants

The rate of the SPAAC reaction involving this compound is influenced by several factors, including the solvent system and the intrinsic properties of the reactants. Understanding these determinants is crucial for optimizing reaction conditions and achieving efficient conjugation.

Influence of Solvent Systems on Reaction Rates

The choice of solvent can have a significant impact on the kinetics of the SPAAC reaction. mdpi.compsgcas.ac.in Generally, polar solvents can influence reaction rates by stabilizing the transition state of the reaction. psgcas.ac.in For the reaction between this compound and benzyl (B1604629) azide, studies have shown that ternary solvent systems can lead to significantly elevated apparent rate constants compared to pure or binary solvents. chemrxiv.org

For instance, in a 1-octanol/IPA/water system, certain compositions resulted in an order of magnitude increase in the rate constant compared to pure isopropanol (B130326) (IPA) or 1-octanol. chemrxiv.org This rate enhancement is attributed to the co-localization of hydrophobic reagents within nanophases formed by the solvent mixture. chemrxiv.org However, in other ternary systems like 1-octanol/acetonitrile (B52724) (ACN)/water, this significant rate elevation was not observed, suggesting that the stability of the nanophases plays a crucial role. chemrxiv.org The use of organic co-solvents can also modulate reaction rates by improving the solubility of hydrophobic reactants, though this can sometimes be counteracted by the loss of beneficial hydrogen bonding interactions with water. acs.org

Interactive Data Table: Apparent Rate Constants (k) of this compound with Benzyl Azide in Various Solvents

Solvent SystemComposition (by volume)Apparent Rate Constant (k) (mM⁻¹ min⁻¹)
Pure Acetonitrile (ACN)-0.024 ± 0.001
Pure 1-Octanol-0.032 ± 0.015
Pure Isopropanol (IPA)-~0.035
ACN / WaterBinary Mixture0.033 - 0.12
IPA / WaterBinary Mixture~0.07 - 0.10
1-Octanol / IPA / WaterTernary Mixture (water-rich, oil-poor)> 0.4

Data sourced from a study on nanophase structuring in ternary solvents. chemrxiv.org

Factors Affecting Bimolecular Rate Constants

The bimolecular rate constant of the SPAAC reaction is a measure of the intrinsic reactivity of the DBCO and azide partners. acs.org This constant is influenced by the electronic properties and steric hindrance of the reacting molecules. nih.gov For instance, the structure of the cyclooctyne itself is a major determinant of the reaction rate. researchgate.net While DBCO is one of the most reactive cyclooctynes for SPAAC, its reactivity can be affected by steric hindrance from the "flagpole" hydrogen atoms near the aryl/cyclooctyne ring junction. nih.govlumiprobe.com

The nature of the azide partner also plays a role. Studies have shown that the electron-donating capacity of the azide can influence the reaction rate. researchgate.net Furthermore, the presence of a polyethylene (B3416737) glycol (PEG) linker on one of the reactants can enhance reaction rates, likely by improving solubility and accessibility. researchgate.net

Comparative Kinetic Analysis with Other Bioorthogonal Chemistries

The SPAAC reaction involving DBCO derivatives is generally faster than copper-catalyzed azide-alkyne cycloaddition (CuAAC). lumiprobe.com However, when compared to other bioorthogonal reactions, the kinetics can vary. For instance, the inverse electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) can exhibit significantly higher bimolecular rate constants, sometimes exceeding 100,000 M⁻¹s⁻¹. glenresearch.comacs.org

DBCO derivatives typically show second-order rate constants in the range of 1-2 M⁻¹s⁻¹. glenresearch.com However, some highly strained cyclooctynes like BARAC and TMTH have faster kinetics but are less stable. researchgate.net The choice of bioorthogonal reaction often involves a trade-off between reaction speed and the stability of the reagents. nih.govresearchgate.net While IEDDA is exceptionally fast, SPAAC with DBCO offers a good balance of high reactivity and reagent stability, making it a widely used tool in chemical biology. researchgate.netlumiprobe.com

Interactive Data Table: Comparison of Second-Order Rate Constants for Different Bioorthogonal Reactions

ReactionReactantsTypical Rate Constant (M⁻¹s⁻¹)
SPAACDBCO + Azide0.1 - 2.0
SPAACBCN + AzideSlower than DBCO
SPAACBARAC + AzideFaster than DBCO, but less stable
IEDDATCO + Tetrazine1,000 - 100,000

Data compiled from various sources comparing bioorthogonal reaction kinetics. researchgate.netglenresearch.comacs.orgresearchgate.net

Photochemical Reactivity and Secondary Crosslinking of DBCO Moieties

Beyond its primary reaction with azides, the DBCO moiety exhibits a useful photochemical reactivity. Unreacted DBCO groups can undergo a secondary, photoinitiated crosslinking reaction. researchgate.net This property has been exploited to create hydrogels with dynamic material properties, where an initial gel is formed via the SPAAC reaction, and then subsequently stiffened on-demand using light. researchgate.net

The mechanism for this secondary crosslinking involves a radical-mediated photopolymerization between pendant DBCO groups within a hydrogel network. researchgate.net Upon exposure to light, typically in the presence of a photoinitiator, a radical is generated which can attack the alkyne bond of a DBCO molecule. This initiates a chain reaction where unreacted DBCO moieties polymerize, forming new covalent crosslinks. This process effectively increases the crosslinking density of the hydrogel, leading to a significant increase in its stiffness. researchgate.net This reaction is cytocompatible and can be performed in the presence of encapsulated cells, providing a method to study how cells respond to changes in the mechanical properties of their surrounding matrix in three-dimensional culture. researchgate.net The ability to be inhibited by radical scavengers confirms the radical-mediated mechanism of this secondary photocrosslinking. researchgate.net

Data Tables

Table 1: Properties of this compound

Property Value Reference
Chemical Formula C₂₁H₁₉NO₃ conju-probe.com
Molecular Weight 333.38 g/mol conju-probe.com
CAS Number 1425485-72-8 conju-probe.com
Purity >96% conju-probe.com
Physical Form White to slight grey solid conju-probe.com
Solubility DMSO, DMF, DCM, THF, Chloroform, Ethyl Acetate carlroth.comconju-probe.combroadpharm.com
Storage Condition -20 °C conju-probe.com
Primary Reactivity Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) interchim.frmedchemexpress.com

| Secondary Reactivity | Photoinitiated Radical Polymerization | researchgate.net |

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation/Synonym
Dibenzocyclooctyne-C6-acid This compound
Dibenzocyclooctyne DBCO, ADIBO, DIBAC
N-hydroxysuccinimide NHS
Dichloromethane DCM
Tetrahydrofuran THF
Dimethylformamide DMF
Dimethyl sulfoxide DMSO
Bicyclononyne BCN
trans-cyclooctene TCO
Tetrazine Tz

Synthetic Methodologies for Dbco C6 Acid Functionalization

General Conjugation Strategies

The carboxylic acid group of DBCO-C6-acid allows for its covalent attachment to biomolecules and surfaces through various functionalization approaches. The most common strategies target primary amines, thiols, and carboxyl groups.

The most prevalent method for conjugating this compound to molecules containing primary amines, such as the lysine (B10760008) residues in proteins or amine-modified oligonucleotides, involves the activation of its carboxylic acid group. nih.gov This is typically achieved by converting the carboxyl group into a more reactive intermediate, most commonly an N-Hydroxysuccinimide (NHS) ester. nih.govbroadpharm.com

The formation of DBCO-C6-NHS ester from this compound creates a highly efficient amine-reactive compound. broadpharm.com This activated ester readily reacts with primary amines in a pH range of 7-9 to form a stable amide bond. interchim.fr This strategy has been successfully employed in various applications, including the non-specific labeling of antibodies and other proteins for subsequent click chemistry reactions. nih.govnih.gov The 6-carbon spacer in this compound helps to improve the solubility and derivatization efficiency of the resulting conjugate. broadpharm.com

Table 1: Amine-Reactive Conjugation via NHS Ester Activation
ParameterDescription
ReagentThis compound activated as DBCO-C6-NHS ester.
Target Functional GroupPrimary amines (-NH2), e.g., on lysine side chains. nih.gov
Reaction ChemistryAcylation of the amine by the NHS ester. nih.gov
Resulting BondStable amide bond.
Typical pH Range7.0 - 9.0. interchim.fr

While this compound itself is not directly reactive with thiols, the DBCO moiety can be incorporated into thiol-reactive constructs. This is typically accomplished by first coupling this compound to a molecule that contains both an amine and a thiol-reactive group, such as a maleimide (B117702). Maleimide groups are highly reactive towards sulfhydryl groups (thiols), found in cysteine residues of proteins, within a pH range of 6.5-7.5. thermofisher.com

The reaction, a Michael addition, proceeds rapidly and with high specificity, forming a stable thioether bond. This two-step process—first creating a DBCO-maleimide reagent and then reacting it with a thiol-containing biomolecule—is a common strategy for preparing proteins for SPAAC. nih.gov The primary drawback of this method can be the potential reversibility of the Michael addition, which may lead to deconjugation over time.

Table 2: Thiol-Reactive Conjugation via Maleimide Chemistry
ParameterDescription
ReagentDBCO moiety functionalized with a thiol-reactive group (e.g., Maleimide).
Target Functional GroupSulfhydryls / Thiols (-SH), e.g., on cysteine side chains.
Reaction ChemistryMichael addition of the thiol to the maleimide double bond.
Resulting BondStable thioether bond.
Typical pH Range6.5 - 7.5.

In this approach, the carboxylic acid of this compound is coupled to a target molecule that also possesses a carboxylic acid. This is achieved using a bifunctional linker containing two amine groups or by using carbodiimide (B86325) chemistry to link the this compound to an amine-functionalized molecule or surface. For instance, a simple DBCO-amine reagent can be used to modify surfaces or particles that have terminal carboxylic acids. jenabioscience.com

The reaction typically employs carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with NHS or Sulfo-NHS, to activate the target carboxyl groups. The activated carboxyl group then reacts with an amine-containing DBCO reagent to form a stable amide linkage. This method allows for the introduction of the DBCO moiety onto molecules or surfaces where amine groups are absent but carboxyl groups are available for modification.

Thiol-Reactive Conjugation Approaches

Integration into Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides, where a peptide chain is assembled stepwise while anchored to an insoluble resin support. powdersystems.combachem.com Incorporating a DBCO moiety directly into a peptide sequence during SPPS is highly desirable for creating well-defined, site-specifically modified peptides. However, this process presents significant challenges related to the chemical stability of the DBCO group under standard SPPS conditions. amazonaws.comresearchgate.net

A major obstacle to the direct use of DBCO-amino acids in standard Fmoc-based SPPS is the instability of the DBCO ring under the strong acidic conditions required for the final cleavage step. amazonaws.com This step, which releases the synthesized peptide from the resin support and removes side-chain protecting groups, typically uses a cocktail containing 95% trifluoroacetic acid (TFA). researchgate.netnih.gov

Under these highly acidic conditions, the DBCO group undergoes an inactivating rearrangement. amazonaws.comnih.gov This side reaction is believed to be an acid-catalyzed 5-endo-dig cycloisomerization, which renders the alkyne group unreactive towards azides, thus preventing its use in subsequent SPAAC reactions. researchgate.netnih.gov While the DBCO group can tolerate lower concentrations of TFA, these are often insufficient to efficiently remove all protecting groups used in modern SPPS. researchgate.netnih.gov This instability has historically forced researchers to use post-synthetic modification strategies, where the DBCO group is attached to the peptide after it has been cleaved from the resin, a process that can be less specific and efficient. amazonaws.comnih.gov

To overcome the acid-lability of the DBCO group, a robust protection strategy has been developed that allows for its direct incorporation and survival during Fmoc-SPPS. nih.govacs.org This method involves the use of a copper(I) salt, specifically tetrakis(acetonitrile)copper(I) tetrafluoroborate (B81430) ((MeCN)₄CuBF₄), to protect the DBCO moiety during the final TFA cleavage step. amazonaws.comnih.govnih.gov

The strategy is based on the ability of copper(I) to form a reversible complex with the cyclooctyne (B158145) ring. nih.govresearchgate.net Before exposing the peptide-resin to the TFA cleavage cocktail, it is treated with the copper(I) salt. amazonaws.comnih.gov The resulting copper-alkyne complex shields the DBCO group from the acid-catalyzed rearrangement. nih.gov After cleavage, the copper can be removed, restoring the DBCO group's reactivity for SPAAC. researchgate.net This protection method has been shown to be compatible with all canonical amino acids (though some oxidation of methionine can occur) and various resin types, enabling the direct and efficient synthesis of DBCO-containing peptides via standard SPPS protocols for the first time. amazonaws.comnih.gov

Table 3: Copper(I)-Mediated Protection of DBCO in SPPS
ParameterDescription
ChallengeAcid-mediated 5-endo-dig cycloisomerization of DBCO ring during TFA cleavage. researchgate.netnih.gov
Protective AgentTetrakis(acetonitrile)copper(I) tetrafluoroborate ((MeCN)₄CuBF₄). amazonaws.comnih.gov
MechanismReversible complexation of Cu(I) with the cyclooctyne ring, shielding it from acid. nih.govresearchgate.net
ApplicationApplied to the peptide-resin prior to cleavage with high TFA concentrations. nih.gov
OutcomeEnables direct synthesis of DBCO-containing peptides via Fmoc-SPPS with high fidelity. amazonaws.comnih.gov

Site-Specific Incorporation of DBCO onto Peptides

The precise placement of a DBCO moiety onto a peptide is crucial for many applications. The carboxylic acid group of this compound provides a handle for covalent attachment to amine groups present in peptides, primarily the N-terminal amine and the epsilon-amine of lysine residues. thermofisher.com

Amide Bond Formation: The most common method for conjugating this compound to peptides is through the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid of this compound to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester. interchim.frnih.gov The DBCO-C6-NHS ester can then react with primary amines on the peptide in a buffered aqueous solution, usually at a pH between 7 and 9, to form a covalent amide linkage. interchim.fr

Challenges and Solutions in Peptide Synthesis: A significant challenge in incorporating DBCO into peptides via solid-phase peptide synthesis (SPPS) is the acid-lability of the DBCO group. nih.govamazonaws.com Standard SPPS protocols utilize strong acids like trifluoroacetic acid (TFA) for deprotection and cleavage from the resin, which can cause an inactivating rearrangement of the DBCO ring. nih.govamazonaws.com To overcome this, researchers have developed methods to protect the DBCO moiety during acidic cleavage. One such method involves the use of copper(I) to shield the DBCO group, allowing for its direct incorporation during Fmoc-SPPS. nih.govresearchgate.net This enables the synthesis of DBCO-containing peptides with greater sequence diversity and length. nih.gov

Another strategy involves a "Click-Assisted Native Chemical Ligation" (CAN) approach. In this method, peptides are functionalized with DBCO and azide (B81097) handles on lysine side chains. The subsequent strain-promoted azide-alkyne cycloaddition (SPAAC) brings the peptide ends together, significantly accelerating the ligation process. nih.govamazonaws.com

For site-specific modification on proteins that may contain multiple endogenous cysteines, a peptide tag approach has been developed. A specific seven-residue peptide tag (DBCO-tag) can be fused to the N or C-terminus of a protein of interest. This tag has been shown to dramatically increase the rate of the thiol-yne reaction with DBCO reagents, enabling regioselective conjugation. nih.gov

Method Description Key Features References
Amide Bond Formation (Post-synthetic) Activation of this compound to an NHS ester, followed by reaction with peptide amines.Simple, widely used for purified peptides. interchim.frthermofisher.com
Copper(I) Protection in SPPS Use of copper(I) to protect the DBCO group during acidic cleavage in Fmoc-SPPS.Allows direct, on-resin synthesis of DBCO-peptides. nih.govresearchgate.net
Click-Assisted Native Chemical Ligation (CAN) Peptides functionalized with DBCO and azide handles to accelerate ligation via SPAAC.Traceless, overcomes sterically hindered ligations. nih.govamazonaws.com
DBCO-Tag Mediated Conjugation Fusion of a specific peptide tag to a protein to enhance site-selective thiol-yne reaction with DBCO.Highly site-selective, even in the presence of multiple cysteines. nih.gov

Functionalization of Polymeric and Nanomaterial Scaffolds

The functionalization of polymers and nanomaterials with this compound is a key step in creating advanced materials for biomedical applications like drug delivery and tissue engineering. chemimpex.comnih.gov The carboxylic acid group of this compound allows for its attachment to these scaffolds, which can then be further modified via the DBCO group's click chemistry reactivity.

Polymeric Scaffolds: Biodegradable synthetic polymers such as poly(lactic-co-glycolic acid) (PLGA), polycaprolactone (B3415563) (PCL), and polyethylene (B3416737) glycol (PEG) are frequently used as scaffolding materials. nih.govnih.govnih.govresearchgate.net These polymers can be synthesized or modified to contain functional groups, like amines, that can react with the activated carboxylic acid of this compound. nih.govimagionbiosystems.com For instance, polymersomes, which are vesicles formed by the self-assembly of amphiphilic block copolymers, can be functionalized with DBCO groups right before self-assembly. nih.gov This pre-functionalization approach provides a versatile tool to tailor the surface chemistry of the resulting polymersomes. nih.gov

Nanomaterial Scaffolds: A wide range of nanomaterials, including metallic nanoparticles, silica (B1680970) nanoparticles, and carbon-based nanomaterials, can be functionalized with this compound. chemimpex.comresearchgate.netnajah.edu For example, mesoporous silica nanoparticles (MSNs) can be first functionalized with amine groups, which are then reacted with a PEG linker containing a DBCO group. researchgate.net This strategy has been used to prepare MSNs for PET imaging. researchgate.net Similarly, carbon nanotubes and graphene can be non-covalently functionalized to improve their dispersibility in water and then serve as scaffolds for tissue engineering. najah.edu The DBCO handles on these functionalized nanomaterials allow for the easy conjugation of azide-containing biomolecules. nih.govresearchgate.net

The process often involves first introducing amine or other reactive groups onto the nanomaterial surface, followed by coupling with activated this compound. imagionbiosystems.com This surface modification enhances the stability and functionality of the nanoparticles, making them suitable for applications in drug delivery and diagnostics. chemimpex.com

Scaffold Type Functionalization Strategy Example Application References
Polymersomes Functionalization of amine-containing block copolymers with DBCO before self-assembly.Targeted drug delivery. nih.gov
Polymeric Microspheres (e.g., PLGA) Mixing with porogens to create porous scaffolds for dual drug release.Tissue engineering, controlled drug release. nih.gov
Mesoporous Silica Nanoparticles (MSNs) Amine functionalization followed by coupling with a DBCO-PEG linker.PET imaging. researchgate.net
Carbon Nanotubes/Graphene Non-covalent functionalization to improve water dispersibility and introduce DBCO handles.Tissue engineering scaffolds. najah.edu
Cellulose Nanocrystals Surface functionalization followed by copper-free click chemistry with DBCO-terminated oligonucleotides.Directed assembly of nanostructures. acs.org

Impact of Spacer Arm Length on Derivatization Efficiency and Conjugate Stability

The six-carbon (C6) spacer arm in this compound plays a significant role in both the efficiency of the derivatization reaction and the stability of the resulting conjugate.

Derivatization Efficiency: The length of the spacer arm can influence the accessibility of the reactive groups. A longer spacer arm, like the C6 chain, can reduce steric hindrance between the molecule being labeled (e.g., a protein) and the DBCO moiety. interchim.frbroadpharm.com This improved accessibility can lead to a higher derivatization efficiency. broadpharm.com Studies on ion-exchange adsorbents have shown that increasing the spacer arm length can reduce steric effects from the polymer backbone, making the ligand more accessible for protein capture. researchgate.net In the context of this compound, the extended spacer arm is reported to improve its derivatization efficiency and also enhances its solubility in common organic solvents. broadpharm.com

Factor Impact of C6 Spacer Arm Supporting Principle/Evidence References
Derivatization Efficiency The extended 6-carbon spacer arm improves derivatization efficiency.Reduces steric hindrance, making reactive groups more accessible. Improves solubility in organic solvents. interchim.frbroadpharm.comresearchgate.net
Conjugate Stability & Properties The stable amide and triazole linkages provide covalent stability. The spacer can influence the final conjugate's physical properties.Spacer length can modulate hydrophobic interactions and overall conformation. interchim.fracs.org

Applications of Dbco C6 Acid in Chemical Biology and Biomedical Research

Bioconjugation in Macromolecular Systems

The high chemoselectivity of the DBCO group, which reacts specifically with azides without interfering with other biological functional groups, makes DBCO-C6-acid an essential reagent for linking various biomolecules. chemimpex.comconju-probe.com The carboxylic acid end of the molecule can be activated to react with primary amines on other molecules, thus incorporating the DBCO moiety for a subsequent click reaction. This process enables the precise and stable conjugation of diverse macromolecules.

This compound facilitates the conjugation of proteins to peptides, a technique often used in proteomics and drug development. The process typically involves first activating the carboxylic acid of this compound to form an N-hydroxysuccinimide (NHS) ester, such as DBCO-C6-NHS ester. broadpharm.comencapsula.com This amine-reactive compound can then be used to modify a protein by reacting with the primary amines in its lysine (B10760008) residues. interchim.fr The resulting DBCO-labeled protein can then be conjugated to a peptide that has been functionalized with an azide (B81097) group. interchim.fr This copper-free click reaction proceeds efficiently at physiological conditions (pH 6-9) and temperatures ranging from 4°C to 37°C, forming a stable triazole linkage. interchim.frmdpi.com This methodology allows for the creation of well-defined protein-peptide conjugates for studying protein interactions or developing targeted therapeutics.

The principles of SPAAC using this compound are also applied to link peptides with small molecules. interchim.fr This is particularly relevant in the development of targeted drug delivery systems. For instance, a peptide with a known affinity for a specific cellular target can be functionalized with an azide. Separately, a therapeutic small molecule can be attached to a DBCO moiety, often via the linker's carboxylic acid group. The two components are then joined using the SPAAC reaction. Research has demonstrated the synthesis of small-molecule drug conjugates for targeting specific antigens, such as the Prostate-Specific Membrane Antigen (PSMA). researchgate.net In one study, a non-fluorescent PSMA-blocking ligand, identified as DBCO-C6-1298, was used to confirm target binding, showcasing the utility of DBCO-C6 linkers in creating highly specific peptide-small molecule conjugates. researchgate.net

The creation of protein-oligonucleotide conjugates is crucial for advanced diagnostic and therapeutic applications like immuno-PCR and proximity ligation assays. dynamic-biosensors.com this compound is instrumental in this process. A common strategy involves modifying an antibody (protein) with a DBCO-NHS ester to introduce the DBCO group onto lysine residues. dynamic-biosensors.comnih.gov Concurrently, an oligonucleotide is synthesized with an azide modification. The two modified macromolecules are then reacted via SPAAC to form a stable antibody-oligonucleotide conjugate. dynamic-biosensors.com This method is valued for its efficiency and the physiological conditions under which the conjugation occurs, which helps to preserve the antibody's functionality. dynamic-biosensors.com

Macromolecular Conjugation with this compound
Conjugation Type Description
Protein-Peptide ConjugationA protein is functionalized with a DBCO group (e.g., via DBCO-C6-NHS ester), which then reacts with an azide-modified peptide through SPAAC. interchim.fr
Peptide-Small Molecule ConjugationA targeting peptide containing an azide is conjugated to a DBCO-functionalized small molecule to create targeted therapeutics. interchim.frresearchgate.net
Protein-Oligonucleotide ConjugationAn antibody (protein) is labeled with a DBCO group and subsequently "clicked" to an azide-modified oligonucleotide for use in diagnostics and research. dynamic-biosensors.comnih.gov

This compound and its derivatives are widely used for the functionalization of nucleic acids such as DNA and RNA. thno.org Oligonucleotides can be modified to incorporate an azide group at the 5' end, 3' end, or internally. microsynth.com These azide-modified oligonucleotides can then be conjugated to molecules containing a DBCO group. thno.org Alternatively, oligonucleotides can be synthesized with a DBCO moiety, preparing them for conjugation with azide-functionalized molecules like proteins, peptides, or nanoparticles. nih.govgenelink.com This copper-free click chemistry approach is highly efficient for creating nucleic acid-based nanoscaffolds for applications in bioimaging and drug delivery. thno.orgrsc.org The reaction is biocompatible and forms a stable triazole linkage, making it a robust method for constructing complex theranostic agents. conju-probe.commdpi.comgoogle.com

Protein-Oligonucleotide Conjugation

Antibody-Drug Conjugates (ADCs) Development

This compound is a key component in the development of modern antibody-drug conjugates (ADCs). chemimpex.comglpbio.com ADCs are a class of targeted therapy designed to deliver a potent cytotoxic drug specifically to cancer cells by linking it to a monoclonal antibody that recognizes a tumor-specific antigen. medchemexpress.com The linker connecting the antibody and the drug is a critical element, and this compound serves as an effective linker component. chemimpex.com Its utility stems from the ability to facilitate the SPAAC reaction, enabling the attachment of a DBCO-containing drug-linker construct to an azide-modified antibody. oup.com

In the context of ADCs, this compound is categorized as a non-cleavable linker. medchemexpress.comapexbt.commedchemexpress.com This means that the covalent bond it forms is stable and not designed to be broken down by enzymes or specific chemical conditions within the cell. After the ADC binds to its target and is internalized by the cancer cell, the entire conjugate is trafficked to the lysosome. There, the antibody protein is degraded, which releases the drug still attached to the amino acid residue and the linker fragment. The stability of the non-cleavable linker ensures that the cytotoxic payload remains attached to the antibody while in circulation, minimizing off-target toxicity. Research into the synthesis of carmaphycin analogues for use as ADC payloads has utilized this compound as a non-cleavable linker. medchemexpress.commedchemexpress.com

This compound in ADC Development
Application Role of this compound
General ADC Synthesis Part of a linker system that connects a cytotoxic drug to an antibody via copper-free click chemistry (SPAAC). chemimpex.comoup.com
Non-Cleavable Linker Forms a stable, covalent bond between the antibody and the drug payload that resists cleavage, releasing the active drug only after lysosomal degradation of the antibody. medchemexpress.comapexbt.commedchemexpress.com

Strategies for Site-Specific Antibody Modification

The precise attachment of molecules to antibodies is crucial for creating effective therapeutic and diagnostic agents. Traditional methods that target abundant amino acids like lysine can lead to heterogeneous products with compromised activity. nih.gov Site-specific modification strategies aim to overcome these limitations by introducing functional groups at defined locations on the antibody.

This compound plays a key role in these advanced strategies. One such method involves the enzymatic modification of antibodies. For instance, bacterial transglutaminase (BTG) can be used to connect lysine-surrogates containing a DBCO moiety to specific glutamine residues (Q295) in the antibody's heavy chain. mdpi.com This allows for the creation of homogenous antibody conjugates with precisely two DBCO groups per antibody. mdpi.com These DBCO-modified antibodies can then be readily conjugated to azide-functionalized molecules, such as polymers for creating antibody-drug conjugates (ADCs) or nanoparticles for targeted delivery. mdpi.commedchemexpress.com

Another strategy involves the site-specific introduction of non-natural amino acids containing an azide group into the antibody structure using cell-free expression systems. medkoo.com The azide-modified antibody can then be reacted with a DBCO-containing molecule, such as a drug or imaging agent, to form a stable conjugate. medkoo.com This approach ensures a uniform drug-to-antibody ratio and preserves the antibody's antigen-binding affinity. medkoo.com The use of DBCO linkers in these strategies facilitates the efficient and specific creation of next-generation antibody-based therapeutics and diagnostics. medchemexpress.comapexbt.comglpbio.combioscience.co.ukmedchemexpress.com

Strategy Enzyme/Method Target Residue Functional Group Introduced Reference
Enzymatic ModificationBacterial Transglutaminase (BTG)Glutamine (Q295)DBCO mdpi.com
Non-Natural Amino Acid IncorporationCell-Free Expression SystemSpecific sitesAzide medkoo.com

Targeted Drug Delivery Systems

This compound is instrumental in the development of sophisticated drug delivery systems designed to increase therapeutic efficacy while minimizing off-target side effects. axispharm.com Its ability to form stable covalent bonds under mild, biological conditions makes it an ideal linker for attaching therapeutic agents to targeting moieties. chemimpex.com

Nanoparticles are increasingly explored as carriers for targeted drug delivery. This compound is used to functionalize the surface of various nanoparticles, such as liposomes and polymeric nanoparticles. axispharm.comchemimpex.com This surface modification allows for the attachment of targeting ligands or therapeutic payloads via copper-free click chemistry. axispharm.comchemimpex.comnih.gov For example, DBCO-functionalized nanoparticles can be conjugated to azide-modified antibodies or peptides, directing the nanoparticles to specific cells or tissues. nih.gov This approach enhances the accumulation of the therapeutic agent at the desired site, improving treatment outcomes. chemimpex.com Research has shown that DBCO-modified nanoprobes can be used for target-specific imaging and delivery. nus.edu.sg

This compound facilitates the creation of ligand-conjugated therapeutics, where a drug is directly linked to a targeting molecule. chemimpex.com For instance, a phosphoramidate-based ligand targeting prostate-specific membrane antigen (PSMA), a biomarker for prostate cancer, has been equipped with a DBCO group. nih.gov This allows for the pretargeting of cancer cells, where the DBCO-ligand is administered first, followed by an azide-modified therapeutic agent. nih.gov This strategy has been validated in PSMA-positive cells and holds promise for enhancing the specificity of cancer treatments. nih.gov

In another approach, a dual-drug conjugate for prostate cancer therapy was developed using this compound. A peptide sequence recognized by prostate-specific antigen (PSA) was terminated with a DBCO group and conjugated to the chemotherapeutic agent cabazitaxel. This was then linked via click chemistry to another peptide-drug conjugate containing an azide group and the drug SN-38. acs.org This system is designed to release the cytotoxic drugs specifically in the presence of PSA. acs.org

Delivery System Targeting Ligand/Strategy Therapeutic Agent Key Feature Reference
NanoparticlesAzide-modified antibodies/peptidesVariousEnhanced accumulation at target site axispharm.comchemimpex.comnih.gov
Ligand-ConjugatePSMA Ligand (CTT1298)Model payload (6-FAM-Azide)Pretargeting strategy for PSMA+ cells nih.gov
Dual-Drug ConjugatePSA-cleavable peptideSN-38 and CabazitaxelPSA-specific drug release acs.org

The versatility of this compound extends to innovative strategies for improving the targeting of therapeutics to specific cells and tissues. One such strategy is metabolic glycoengineering, where cells are prompted to express unnatural sugars with azide groups on their surface. nus.edu.sgnih.gov These azide groups then act as "receptors" for DBCO-functionalized drugs or delivery systems. nus.edu.sgnih.gov This bio-orthogonal click reaction on the cell surface significantly enhances the cellular uptake and tumor-specific distribution of the therapeutic agent. nih.gov Studies have shown a substantial increase in the accumulation of DBCO-modified nanocomposites in tumors that have been pre-treated with an azide-modified sugar. nih.gov

Another approach utilizes the asialoglycoprotein receptor (ASGPR) on the surface of hepatocytes for targeted delivery to the liver. A synthetic molecule featuring three terminal beta-N-acetylgalactosamine (GalNAc) sugars for high-affinity binding to ASGPR is functionalized with a DBCO group. biosynth.com This allows for the attachment of siRNA molecules via click chemistry, facilitating their efficient uptake by liver cells for RNA interference therapies. biosynth.com

Ligand-Conjugated Therapeutics

Molecular Imaging and Diagnostics

This compound is a valuable reagent in the development of advanced molecular imaging and diagnostic tools. chemimpex.com Its ability to specifically and stably attach imaging agents to biomolecules enables the visualization of biological processes with high precision. chemimpex.com

Fluorescent labeling is a cornerstone of modern biological research, and this compound provides a robust method for attaching fluorescent dyes to biomolecules. chemimpex.com By reacting an azide-containing biomolecule with a DBCO-functionalized fluorescent probe, researchers can track the location and dynamics of proteins, lipids, and other molecules within living cells and organisms. conju-probe.comnih.gov

This technique has been applied in various contexts, from imaging azide-labeled biomolecules via copper-free click reactions to developing genetically encoded proximity sensors for subcellular imaging. broadpharm.commedchemexpress.com For example, DBCO-functionalized fluorescent dyes like Cy5 have been used to image tumor cells that have been metabolically labeled with azide groups, demonstrating the potential for in vivo cancer detection. nih.gov Furthermore, peptide-nanoparticle conjugates created using DBCO peptides have shown promise for in vivo imaging applications. nih.gov The development of pretargeting strategies, where a DBCO-modified targeting agent is followed by a fluorescent azide probe, further enhances the specificity of imaging. nih.govfrontiersin.org

Application Biomolecule/Target Fluorescent Probe Key Finding Reference
In Vivo Tumor ImagingAzide-labeled tumor cellsDBCO-Cy5Enhanced fluorescence in targeted tumors nih.gov
Pretargeted ImagingPSMA-positive cellsDBCO-C6-1298 and 5-FAM-azideSelective delivery and imaging of cancer cells nih.govfrontiersin.org
Cellular ImagingAzide-labeled biomoleculesDBCO-functionalized dyes (e.g., Cy3, Cy5)Visualization of biomolecular localization and dynamics conju-probe.commedchemexpress.com
Subcellular ImagingLipids and sugarsGenetically encoded proximity sensors with DBCOImaging of subcellular structures broadpharm.com

Development of Radiotracers for Positron Emission Tomography (PET) Imaging

The chemical compound this compound serves as a critical component in the development of advanced radiotracers for Positron Emission Tomography (PET) imaging, particularly within a strategy known as pretargeting. nih.gov This approach aims to reduce the radiation dose to the patient and improve the contrast of PET images. nih.gov The pretargeting strategy involves two steps. First, a tumor-targeting molecule, such as an antibody, is modified with a DBCO group and administered to the patient. nih.gov This antibody conjugate is allowed to accumulate at the tumor site and clear from the bloodstream. Subsequently, a small, radiolabeled molecule carrying an azide group is administered, which rapidly finds and reacts with the DBCO-functionalized antibody at the tumor site via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. nih.govconju-probe.com

This compound is ideally suited for this application. Its carboxylic acid group provides a convenient handle for attachment to amine residues on antibodies, while the DBCO group allows for the subsequent copper-free click reaction with the azide-bearing radiotracer. conju-probe.com The extended 6-carbon (C6) spacer arm improves the efficiency of this conjugation and enhances the stability and solubility of the resulting bioconjugate. broadpharm.com This methodology allows for the use of short-lived radioisotopes like Fluorine-18 (¹⁸F), which has a half-life of about 110 minutes and provides high-resolution images. mdpi.com Research has demonstrated the successful functionalization of antibodies with DBCO moieties for this purpose, achieving a high degree of immunoreactivity after conjugation. nih.gov

Table 1: Components of a Pretargeted PET Imaging Strategy Using this compound

ComponentDescriptionRole of this compound
Targeting Vector An antibody or other macromolecule that specifically binds to a tumor-associated antigen (e.g., CEA). nih.govThe carboxylic acid end of this compound is used to covalently link the DBCO moiety to the targeting vector. conju-probe.com
Bioorthogonal Handle A reactive group on the targeting vector that will not interfere with biological processes.The DBCO group serves as the bioorthogonal alkyne handle for the click reaction. conju-probe.com
Radiolabeled Probe A small molecule containing a PET isotope (e.g., ⁶⁸Ga, ¹⁸F) and a complementary reactive group (an azide). nih.govmdpi.comThe DBCO group on the antibody specifically and rapidly reacts with the azide on the radiolabeled probe. conju-probe.com

Biosensor Fabrication

This compound plays a role in the fabrication of modern diagnostic tools, such as biosensors. chemimpex.com These devices rely on the specific attachment of detection molecules, or probes, to a sensor surface to detect target analytes with high sensitivity and specificity. chemimpex.com The unique properties of this compound make it an effective linker for immobilizing these biological probes. chemimpex.com

The fabrication process leverages the dual functionality of the this compound molecule. conju-probe.com The carboxylic acid can be used to anchor the molecule to a suitably functionalized sensor surface. The DBCO group then provides a stable and highly specific point of attachment for an azide-modified biorecognition element, such as a DNA aptamer, via the SPAAC reaction. conju-probe.com This method is advantageous because the reaction is bioorthogonal, meaning it occurs efficiently under mild conditions without interfering with the function of the immobilized biomolecule. conju-probe.com For instance, DNA strands featuring terminal DBCO groups have been used in the fabrication of electrochemical biosensors, highlighting the utility of this linker in creating sensitive diagnostic platforms. rsc.org

Other Therapeutic and Biological Applications

Modulation of Glyco-Immune Checkpoints

A novel frontier in cancer immunotherapy involves targeting glyco-immune checkpoints. nih.govnih.gov These are pathways where cell-surface glycans (sugar molecules) on cancer cells interact with glycan-binding proteins (lectins) on immune cells to suppress the anti-tumor immune response. nih.govrice.edu A prominent example is the interaction between sialic acid-rich glycans on tumors and Siglec receptors on immune cells, which acts as an "off switch" for immune activation. nih.govmdpi.com

This compound is an enabling tool for creating therapies that disrupt these interactions. conju-probe.comchemimpex.com One promising strategy is the development of antibody-enzyme conjugates, where an enzyme capable of cleaving sialic acids (a sialidase) is attached to a tumor-targeting antibody. nih.gov This conjugate is designed to selectively remove the immunosuppressive sialoglycans from the cancer cell surface, effectively unmasking the tumor and making it visible to the immune system. nih.govchemrxiv.org The this compound linker is used to join the antibody and the enzyme. conju-probe.com Typically, the carboxylic acid group of this compound is reacted with the antibody, and the DBCO group is then available to "click" with an azide-modified sialidase enzyme. This modular approach allows for the creation of potent biotherapeutics that can overcome tumor-induced immune suppression and enhance the efficacy of cancer immunotherapy. nih.govchemrxiv.org

Synthesis of Carmaphycin Analogues

This compound is used as a key reagent in the synthesis of analogues of carmaphycins, which are natural products being explored as potent cytotoxic payloads for antibody-drug conjugates (ADCs). medchemexpress.comglpbio.com ADCs are a class of targeted therapy designed to deliver a highly potent drug directly to cancer cells by linking it to an antibody that recognizes a tumor-specific antigen. medchemexpress.com

In this context, this compound functions as a heterobifunctional, non-cleavable linker. medchemexpress.comapexbt.com Researchers have detailed the synthesis of a drug-linker precursor where a carmaphycin analogue (analogue 7) was coupled with this compound. nih.gov The reaction involved forming an amide bond between the aliphatic amine of the carmaphycin analogue and the carboxylic acid of this compound, a process facilitated by HATU/HOAt coupling reagents that proceeded in high yield. nih.gov The resulting conjugate contains the DBCO group, which serves as a terminal alkyne ready to be attached to an azide-modified antibody, such as trastuzumab, using the SPAAC reaction to form the final ADC. nih.gov The C6 spacer in the linker is considered important for providing sufficient distance between the drug and the antibody, which can be critical for proper function and, in other designs, for allowing access by enzymes in cleavable linker strategies. nih.gov

Table 2: Synthesis of a Carmaphycin-DBCO Linker Conjugate

Reactant 1Reactant 2Coupling ReagentsProductLinker TypeReference
Carmaphycin Analogue 7 (with aliphatic amine)This compoundHATU/HOAtCompound 22 (Carmaphycin-linker conjugate)Non-cleavable nih.gov

Applications of Dbco C6 Acid in Materials Science

Hydrogel Engineering and Functionalization

DBCO-C6-acid plays a pivotal role in the engineering and functionalization of hydrogels, which are three-dimensional (3D) networks of hydrophilic polymers capable of absorbing large amounts of water. These materials are extensively used in biomedical applications due to their structural resemblance to the native extracellular matrix (ECM). acs.orgmdpi.com

Dynamic Tuning of Hydrogel Mechanical Properties

The ability to dynamically alter the mechanical properties of hydrogels is crucial for mimicking the dynamic nature of biological tissues during processes like development, disease progression, and healing. researchgate.netnih.gov this compound facilitates the creation of hydrogels with tunable stiffness. For instance, hydrogels can be initially formed through a SPAAC reaction between DBCO-functionalized polymers and azide-containing crosslinkers. researchgate.net Research has demonstrated that by incorporating an excess of DBCO groups, a secondary crosslinking reaction can be initiated, leading to a significant increase in the hydrogel's storage modulus. researchgate.net This allows for the investigation of cellular responses to changes in matrix stiffness in real-time. researchgate.netbrynmawr.edu

In one study, hydrogels were initially formed with a soft modulus of approximately 1.5 kPa and were subsequently stiffened to around 15 kPa through a secondary reaction involving the unreacted DBCO groups. researchgate.net This on-demand stiffening provides a powerful method to study mechanotransduction in various cell types. researchgate.netnih.gov

Table 1: Dynamic Tuning of Hydrogel Stiffness

Initial State Trigger for Stiffening Final State Key Feature Reference
Soft Hydrogel (G' ~1.5 kPa) Secondary crosslinking of excess DBCO Stiff Hydrogel (G' ~15 kPa) On-demand stiffening to mimic tissue changes researchgate.net
Collagen hydrogel with magnetic particles (~1.5 kPa) External magnetic field Stiffened hydrogel (~30 kPa) Rapid and reversible alteration of mechanics brynmawr.edu

Photoinitiated Crosslinking Reactions in Hydrogel Networks

DBCO moieties possess the ability to undergo a photoinitiated crosslinking reaction, providing spatiotemporal control over hydrogel properties. researchgate.net This reaction, which can be initiated by UV light, allows for the in-situ stiffening of hydrogels containing unreacted DBCO groups. researchgate.netnih.gov This method is cytocompatible, meaning it does not harm encapsulated cells, making it suitable for 3D cell culture studies. researchgate.net

The mechanism involves a radical-mediated photocrosslinking between the DBCO groups. researchgate.net This secondary polymerization of unreacted alkyne species has been used to model ECM stiffening and observe its effects on cell behavior, such as cell spreading and the nuclear localization of proteins like the Yes-associated protein 1 (YAP), a key regulator of mechanotransduction. researchgate.net

Fabrication of Synthetic Extracellular Matrices

Synthetic extracellular matrices (ECMs) are engineered materials designed to mimic the structure and function of the natural ECM, providing a supportive microenvironment for cells. acs.orgresearchgate.net this compound is instrumental in the fabrication of these synthetic ECMs. By reacting DBCO-functionalized polymers, such as multi-arm poly(ethylene glycol) (PEG), with azide-functionalized crosslinkers, hydrogels with defined mechanical properties and biochemical cues can be created. researchgate.netrsc.org

For example, researchers have synthesized eight-arm PEG functionalized with DBCO by reacting amine-functionalized PEG with this compound. researchgate.netrsc.org These DBCO-functionalized PEG precursors can then be crosslinked with azide-containing peptides or other polymers to form hydrogels. rsc.org Furthermore, bioactive molecules, such as the cell-adhesion peptide RGD, can be incorporated into the hydrogel network to promote cell-matrix interactions. rsc.org This approach allows for the creation of well-defined 3D environments to study cell behavior in a controlled manner. researchgate.netnih.gov

Nanoparticle Surface Functionalization

The surface properties of nanoparticles are critical for their performance in biomedical applications, influencing their stability, biocompatibility, and targeting capabilities. chemimpex.comdiva-portal.org this compound is widely used for the surface functionalization of nanoparticles, enabling the attachment of various molecules through the highly efficient and bioorthogonal SPAAC reaction. chemimpex.comresearchgate.net

Modification for Enhanced Biocompatibility and Targeting

Modifying the surface of nanoparticles with biocompatible polymers like PEG can improve their stability in biological fluids and reduce non-specific interactions. researchgate.net this compound can be used to attach PEG chains to nanoparticles. uni-muenchen.de Furthermore, targeting ligands such as antibodies, peptides (e.g., RGD), or small molecules can be conjugated to the nanoparticle surface using this compound to direct them to specific cells or tissues. researchgate.netruixibiotech.com

For instance, nanoparticles can be functionalized with azide (B81097) groups, which can then react with DBCO-modified targeting ligands. researchgate.netnih.gov This strategy has been employed to enhance the accumulation of nanoparticles at tumor sites. researchgate.net In one approach, cancer cells are metabolically engineered to express azide groups on their surface, which then serve as targets for DBCO-functionalized nanoparticles. researchgate.net This in vivo click chemistry approach significantly improves the targeting efficiency. researchgate.net

Table 2: Nanoparticle Functionalization using this compound

Nanoparticle Type Functionalization Strategy Purpose Outcome Reference
Liposomes DBCO modification for reaction with azide-labeled cells Tumor targeting Enhanced accumulation at tumor site researchgate.net
Superparamagnetic iron oxide nanoparticles (SPIONs) Functionalization with DBCO-ligands via click chemistry MRI-active biosensors for IBD Specific binding to inflamed cells diva-portal.org
Polymeric Micelles Modification with DBCO for siRNA delivery pH-responsive gene delivery to lung cancer cells Targeted and efficient siRNA therapy nih.gov

Development of Functionalized Materials for Specific Applications

The versatility of this compound extends to the development of a wide range of functionalized materials with specific applications. chemimpex.com By conjugating different functional molecules to nanoparticles, materials with tailored properties can be created. ruixibiotech.com For example, DBCO-functionalized nanoparticles can be used in the development of diagnostic tools, such as biosensors, by attaching detection molecules to their surface. chemimpex.com This enhances the sensitivity and specificity of these devices. chemimpex.com

In another application, this compound is used to create functionalized polymers for drug delivery systems. chemimpex.com By attaching drugs to nanoparticles via a cleavable linker, stimuli-responsive drug release can be achieved. The ability to precisely control the surface chemistry of nanoparticles using this compound opens up possibilities for creating advanced materials for a variety of biomedical and biotechnological applications. ruixibiotech.comaxispharm.com

Functionalized Polymers

Synthesis of Polymer-Aptamer Probes

A significant application of DBCO-functionalized polymers is in the creation of highly specific biomedical tools, such as polymer-aptamer probes. Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and specificity. By conjugating these aptamers to polymer backbones, researchers can develop advanced probes for molecular recognition, diagnostics, and targeted therapies. mdpi.comresearchgate.net

The synthesis of these probes leverages the highly efficient and specific reaction between a DBCO-functionalized polymer and an azide-modified aptamer. mdpi.com In a typical strategy, a polymer is first functionalized with this compound. This is followed by a SPAAC reaction where the DBCO groups on the polymer react with aptamers that have been chemically synthesized to include an azide group at a specific position (e.g., the 3' or 5' end). mdpi.com

Research has demonstrated this approach to be a robust method for creating polymer-aptamer conjugates. For instance, DBCO-terminated fluorescent polymer chains have been successfully conjugated with 3′-azido-functionalized nucleic acid aptamers. mdpi.com This reaction, carried out under mild physiological conditions, proved to be the most efficient method compared to other synthetic strategies. mdpi.com The extension of the reaction time was found to have the most significant positive impact on the conjugation yield. mdpi.com In another study, a DBCO-modified DNA aptamer (Sgc8c) was reacted with an azide-terminated polyprodrug polymer to create a targeted drug delivery system. mdpi.com

The table below summarizes key findings from research on the synthesis of polymer-aptamer probes using this DBCO-azide click chemistry approach.

Polymer TypeAptamer/TargetReaction ConditionsMolar Ratio (Polymer:Aptamer)Conjugation YieldReference
Fluorescent Polymer3′-azido-functionalized nucleic acid / Nucleolin37 °C, 72 h10:1Up to 60% mdpi.com
Azide-terminated PolyprodrugDBCO-modified DNA aptamer (Sgc8c) / PTK-737 °C, 24 hNot specifiedSuccessful conjugation mdpi.com

Creation of Functional Materials with Tailored Properties

The integration of this compound into polymer structures is a key strategy for engineering functional materials with precisely controlled and often dynamic properties. chemimpex.com The DBCO group acts as a versatile chemical handle, allowing for post-polymerization modification via the SPAAC reaction. This enables the attachment of various molecules to a polymer backbone, thereby tailoring its final properties for specific, advanced applications, such as creating materials with enhanced solubility or tailored reactivity. axispharm.com

A compelling example is the development of hydrogels with dynamically tunable mechanical properties, which are used to study how cells respond to changes in their microenvironment. researchgate.net In one study, researchers synthesized hydrogel scaffolds using poly(ethylene glycol) (PEG) precursors functionalized with DBCO and azide groups. researchgate.net An 8-armed, amine-functionalized PEG was reacted with this compound in the presence of the coupling agent HATU to create a multi-armed DBCO-PEG precursor. researchgate.net This precursor was then crosslinked with an azide-functionalized PEG via the SPAAC reaction to form a primary hydrogel network. researchgate.net

Crucially, the DBCO moiety itself was found to be photoreactive, capable of undergoing a cytocompatible, photoinitiated crosslinking reaction upon exposure to light. researchgate.net This unique feature was exploited to increase the cross-linking density of the hydrogel on-demand, thereby stiffening the material after the initial gel formation. researchgate.net This creation of a "smart" material, which can change its properties in response to an external stimulus (light), allows for sophisticated experiments, such as investigating myoblast mechanotransduction in three dimensions. researchgate.net

The components used to fabricate this functional material are detailed in the table below.

ComponentChemical Name/TypeFunctionReference
Polymer Backbone8-armed, 20 kDa amine-functionalized poly(ethylene) glycol (PEG)Provides the core hydrogel structure researchgate.net
Functionalization ReagentThis compoundIntroduces the DBCO group for SPAAC and photocrosslinking researchgate.net
Coupling AgentO-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HATU)Activates the carboxylic acid of this compound for reaction with amine-PEG researchgate.net
CrosslinkerAzide-functionalized PEGReacts with DBCO-PEG to form the initial hydrogel network via SPAAC researchgate.net
Tailored PropertyOn-demand hydrogel stiffeningAchieved via photoinitiated crosslinking of unreacted DBCO groups researchgate.net

Advanced Methodologies and Analytical Considerations

Spectroscopic Characterization of DBCO-Conjugates

Spectroscopic methods are fundamental for confirming the covalent linkage of the DBCO moiety to a biomolecule and for monitoring the subsequent click reaction with an azide-functionalized partner.

UV-Vis Spectroscopy is a primary tool for characterizing DBCO-conjugates. The DBCO group possesses a distinctive UV absorbance spectrum, typically with maxima around 290-310 nm. rsc.orgresearchgate.net This feature allows for the direct monitoring of the conjugation process. For instance, the progress of a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction can be tracked in real-time by observing the decrease in the characteristic absorbance of the DBCO group at approximately 309 nm or 310 nm as it is consumed. rsc.orgaatbio.com Some studies report that the formation of the resulting triazole linkage can be confirmed by the appearance of a shoulder band at around 312 nm. rsc.org

The degree of DBCO incorporation into a protein can be quantified using UV-Vis spectroscopy by measuring the absorbance at both 280 nm (for the protein) and the absorbance maximum of the DBCO group (e.g., 309 nm). thermofisher.comthermofisher.comnih.gov By applying the Beer-Lambert law and using the known molar extinction coefficients for the protein and the DBCO moiety, the molar ratio of DBCO to the protein can be calculated. thermofisher.comnih.govnih.gov A correction factor may be necessary to account for the DBCO group's contribution to the absorbance at 280 nm. thermofisher.comthermofisher.com

Table 1: Spectroscopic Properties for DBCO Characterization

Parameter Wavelength (nm) Application Reference
DBCO Absorbance Maximum ~309-310 Quantification of incorporation, Reaction monitoring rsc.orgaatbio.com
Protein Absorbance Maximum ~280 Protein quantification thermofisher.comthermofisher.com
Triazole Formation Indicator ~312 (shoulder) Confirmation of click reaction rsc.org

Mass Spectrometry (MS) provides definitive confirmation of conjugation by detecting the mass increase corresponding to the addition of the DBCO-C6-acid moiety. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are used to analyze the molecular weight of the modified biomolecule. acs.orgmdpi.com For example, MALDI-TOF has been used to confirm the successful conjugation of DBCO-PEG5-NHS ester to Protein A. mdpi.com Similarly, ESI-MS has been employed to characterize DBCO-vancomycin conjugates. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR, is valuable for the structural characterization of smaller DBCO-containing molecules and to ensure the integrity of the DBCO group during synthesis and modification. acs.orgmdpi.com

Chromatographic Purification Techniques for Conjugates

Following the conjugation reaction, it is crucial to separate the desired bioconjugate from unreacted starting materials, byproducts, and excess reagents. Chromatographic techniques are indispensable for this purpose.

Size-Exclusion Chromatography (SEC) is a widely used method for purifying DBCO-conjugates, especially when there is a significant size difference between the conjugate and the unreacted labeling reagent. mdpi.comnih.gov SEC separates molecules based on their hydrodynamic radius, effectively removing smaller molecules like excess DBCO-NHS esters. mdpi.combroadpharm.com It is also used to separate antibody-liposome conjugates from unconjugated antibodies. nih.gov

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-resolution technique suitable for the purification and analysis of DBCO-modified peptides and oligonucleotides. acs.orgbiosyn.com RP-HPLC separates molecules based on their hydrophobicity. Given that the DBCO group is hydrophobic, its conjugation to a biomolecule will alter the retention time compared to the unmodified molecule. glenresearch.com A common mobile phase system for RP-HPLC of DBCO-conjugates is a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA). researchgate.net

Ion-Exchange Chromatography (IEX) separates molecules based on their net charge. This technique can be particularly useful for purifying oligonucleotide-conjugated antibodies, where the charge of the oligonucleotide provides a basis for separation from the unconjugated antibody. dynamic-biosensors.com

Table 2: Chromatographic Methods for DBCO-Conjugate Purification

Technique Principle of Separation Typical Application Reference
Size-Exclusion Chromatography (SEC) Molecular Size Removal of excess small molecule reagents from large protein conjugates. mdpi.comnih.gov
Reverse-Phase HPLC (RP-HPLC) Hydrophobicity Purification of DBCO-modified peptides and oligonucleotides. acs.orgbiosyn.com
Ion-Exchange Chromatography (IEX) Net Charge Separation of antibody-oligonucleotide conjugates. dynamic-biosensors.com

Quantification of DBCO Moiety Incorporation

Accurately determining the number of DBCO molecules attached to each biomolecule, known as the degree of labeling (DOL), is critical for ensuring batch-to-batch consistency and for understanding the properties of the conjugate.

The primary method for quantifying DBCO incorporation is UV-Vis spectrophotometry , as detailed in section 6.1. The calculation relies on the distinct absorbance peak of the DBCO moiety. thermofisher.comthermofisher.cominterchim.fr

The formula to calculate the number of DBCO molecules per protein is: DOL = (Molarity of DBCO) / (Molarity of Protein) interchim.fr

Where:

Molarity of DBCO = A₃₀₉ / ε₃₀₉ (A₃₀₉ is the absorbance at 309 nm and ε₃₀₉ is the molar extinction coefficient of DBCO, approximately 12,000 M⁻¹cm⁻¹). thermofisher.comnih.gov

Molarity of Protein = (A₂₈₀ - (A₃₀₉ × CF)) / ε₂₈₀ (A₂₈₀ is the absorbance at 280 nm, CF is the correction factor for DBCO absorbance at 280 nm, and ε₂₈₀ is the molar extinction coefficient of the protein). thermofisher.comthermofisher.combroadpharm.com

Another approach involves a fluorescence-based assay . For instance, an assay using anthracene-azide has been developed to quantify DBCO groups on liposomes. researchgate.net The coupling of the fluorescent anthracene-azide to the DBCO groups results in a fluorescence emission that is proportional to the number of available DBCO moieties. researchgate.net

Assessment of Conjugate Stability in Relevant Media

The stability of the DBCO group and the resulting conjugate linkage is paramount for its application, particularly in biological systems. This compound features a 6-carbon spacer arm which is suggested to improve the stability of the resulting conjugates. broadpharm.commedkoo.com

The stability of DBCO-conjugates is assessed by incubating them in relevant biological media (e.g., serum, cell culture media, phagosomes) or buffers at physiological conditions (pH 7.4, 37°C) and monitoring their integrity over time. acs.orgnih.govacs.org

Key findings on stability include:

Thiol Stability : The linkage formed between a cysteine residue and a DBCO group has shown high stability against exogenous thiols like glutathione (B108866) at physiological pH, a significant advantage over maleimide-based linkages which are prone to hydrolysis and maleimide (B117702) exchange. nih.gov One study found that a cysteine-DBCO conjugate was intact after 4 days, whereas the corresponding maleimide conjugate had largely degraded. nih.gov

Storage Stability : DBCO-modified antibodies can be stored at -20°C for up to a month, although there can be a gradual loss of reactivity over time. broadpharm.com DBCO-modified goat IgG was reported to lose about 3-5% of its reactivity towards azides over 4 weeks at 4°C or -20°C. interchim.fr For long-term storage, buffers containing azides or thiols should be avoided. interchim.fr

Stability in Phagocytes : The stability of bioorthogonal groups, including DBCO, has been quantified within the harsh environment of immune cell phagosomes. DBCO groups showed moderate stability, with approximately 36% degradation observed after 24 hours in RAW264.7 macrophage-like cells. acs.org This is more stable than bicyclononyne (BCN) groups but less stable than azide (B81097) groups under the tested conditions. acs.org

Challenges and Future Directions in Dbco C6 Acid Research

Optimization of Conjugation Efficiency and Yields with Sterically Hindered Substrates

A primary challenge in bioconjugation is achieving high efficiency when one or more of the reacting molecules are large and bulky, a phenomenon known as steric hindrance. researchgate.net Conventional conjugation methods often fail or provide low yields with sterically hindered substrates, such as crowded protein surfaces or complex peptide fragments. researchgate.netaps2025.org Research into overcoming these limitations is critical for the synthesis of complex biomolecules.

One innovative strategy is the development of "Click-Assisted Native Chemical Ligation" (CAN), which uses traceless "helping hand" linkers. researchgate.netnih.gov In this method, peptide segments are modified with linkers that bear DBCO and azide (B81097) handles. The subsequent SPAAC reaction brings the reactive ends of the peptides into close proximity, effectively increasing their local concentration and dramatically accelerating the desired ligation, even at junctions that are sterically hindered. researchgate.netnih.govamazonaws.com This approach has been shown to be compatible with all canonical amino acids. amazonaws.com Furthermore, click chemistry reactions like SPAAC are generally considered superior to conventional methods for coupling bulky biomacromolecules. mdpi.com

StrategyDescriptionKey Advantage
Click-Assisted NCL (CAN) Peptides are functionalized with traceless linkers containing DBCO and azide handles. SPAAC templates the ligation, increasing the effective concentration of reactive groups. researchgate.netnih.govOvercomes slow ligation kinetics for sterically hindered junctions and reduces side product formation. researchgate.netnih.gov
Linker Optimization The use of linkers, such as the extended 6-carbon spacer in DBCO-C6-acid, can improve derivatization efficiency and stability. mdpi.combroadpharm.comProvides flexibility and reduces spatial constraints, potentially improving reaction rates with bulky substrates. nih.gov
Reaction Condition Tuning Extending reaction times has been shown to have a significant impact on conjugation yield when dealing with sterically challenging couplings. mdpi.comCan increase yields from below 60% to higher levels by allowing more time for the sterically hindered reaction to proceed. mdpi.com

Enhancing In Vivo Performance and Systemic Stability

For this compound conjugates to be effective therapeutic or diagnostic agents, they must remain stable and function correctly within a living organism. A significant challenge is ensuring the stability of the entire conjugate in biological settings, as some chemical linkages are prone to hydrolysis. chemrxiv.org Research is focused on designing more robust constructs and improving their biodistribution to target tissues. researchgate.netnih.gov

A promising approach involves "click-to-target" systems where azide groups are metabolically engineered onto the surface of specific cells, such as cancer cells. nih.govnih.gov Subsequently, an administered DBCO-functionalized agent, like a nanoparticle carrying a drug, can react specifically with these cells. This bioorthogonal reaction significantly enhances the accumulation of the therapeutic at the target site, improving efficacy while minimizing systemic toxicity. nih.govnih.gov Studies have demonstrated that this strategy leads to a marked increase in tumor-specific distribution of DBCO-conjugates in vivo. nih.gov Similarly, modifying liposomes with DBCO has been shown to improve the delivery of encapsulated antigens to lymph nodes, boosting the immune response in cancer vaccine models. researchgate.net The C6 spacer arm of this compound itself contributes to the stability of the resulting conjugates. broadpharm.com

Development of Multi-Segment, One-Pot Ligation Systems

The Click-Assisted NCL (CAN) method is a significant step towards this goal. nih.gov Researchers have demonstrated that the key steps of the CAN process—SPAAC to link the peptide-handles, the native chemical ligation itself, desulfurization, and the final cleavage of the helping-hand linker—can all be performed in a one-pot fashion. researchgate.netnih.gov This approach streamlines the synthesis of proteins and is anticipated to be a foundational step toward more complex multi-segment, one-pot ligation systems. nih.gov By eliminating the need for multiple HPLC purification steps, such systems can dramatically increase the efficiency and yield of chemical protein synthesis. amazonaws.com

StepDescriptionPurpose
1. SPAAC Templating DBCO- and azide-modified peptide segments are combined, and the SPAAC reaction links them via their "helping hand" linkers. researchgate.netnih.govIncreases the effective concentration of the peptide ends that need to be ligated.
2. Native Chemical Ligation (NCL) An N-terminal cysteine on one peptide reacts with a C-terminal thioester on the other, forming a native peptide bond. nih.govJoins the primary peptide backbones together.
3. Desulfurization The cysteine residue at the ligation junction is converted to an alanine.Removes the thiol group to yield the native protein sequence.
4. Linker Cleavage The "helping hand" linkers are tracelessly removed from the lysine (B10760008) side chains using a mild chemical treatment. researchgate.netnih.govResults in the final, unmodified, full-length protein.

Integration with Orthogonal Bioorthogonal Chemistries

While SPAAC is a powerful tool, the ability to perform multiple, distinct chemical modifications on a single complex biomolecule requires a palette of mutually compatible reactions. "Orthogonal" chemistries are those that proceed in the presence of one another without cross-reactivity. glenresearch.com A key future direction is the integration of DBCO-based SPAAC with other bioorthogonal reactions to enable more sophisticated molecular engineering.

Research has shown that the inverse-electron-demand Diels-Alder (iedDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) is fully orthogonal to copper-catalyzed click chemistry and can also be orthogonal to SPAAC. glenresearch.com This allows for multiple, specific click reactions to occur on the same molecule, such as an oligonucleotide, in a one-pot setting. glenresearch.comglenresearch.com The development of such mutually orthogonal systems would enable the creation of highly complex constructs, such as multi-segment proteins assembled in a single pot or nanoparticles with precisely controlled surface functionalization. nih.govamazonaws.com This modularity is a cornerstone of creating advanced materials for diagnostics and therapy. google.com

Reaction PairChemistry 1Chemistry 2Orthogonality Notes
SPAAC & iedDA Strain-Promoted Azide-Alkyne Cycloaddition (e.g., DBCO + Azide)Inverse-Electron-Demand Diels-Alder (e.g., Tetrazine + TCO)These reactions can be performed in the same pot without interference, though reactant choice requires care to prevent interference based on relative reactivities. glenresearch.com
SPAAC & CuAAC Strain-Promoted Azide-Alkyne Cycloaddition (Copper-Free)Copper-Catalyzed Azide-Alkyne CycloadditionThese are generally not performed together due to the presence of copper, which can have cytotoxic effects and interfere with other components in biological systems. amazonaws.combiochempeg.com
SPAAC & Photoclick Strain-Promoted Azide-Alkyne CycloadditionLight-initiated reaction (e.g., photocrosslinking of excess DBCO groups)Excess DBCO groups from an initial SPAAC reaction can be used for a secondary, light-induced crosslinking step to modify material properties on demand. researchgate.net

Expanding Applications in Advanced Theranostics and Regenerative Medicine

The unique properties of this compound are driving innovation in two major biomedical fields: theranostics (the integration of therapeutics and diagnostics) and regenerative medicine.

In theranostics , this compound is used to construct targeted drug delivery systems. chemimpex.com For example, it has been used to create dual drug conjugates for prostate cancer therapy, where two different chemotherapeutic agents are linked to a peptide that targets prostate-specific antigen (PSA). acs.org This construct is then assembled using click chemistry. Another application involves nanocomposites for combined chemo-photothermal therapy, where DBCO-functionalized nanoparticles are targeted to cancer cells that have been labeled with azide groups, leading to enhanced tumor destruction. nih.gov Furthermore, DBCO has been used to modify the surface of extracellular vesicles (EVs) with molecules like hyaluronic acid to improve their targeting to cancer cells for therapeutic delivery. thno.org

In regenerative medicine , this compound is instrumental in the fabrication of advanced hydrogels for tissue engineering. acs.org These hydrogels can act as scaffolds that mimic the natural extracellular matrix, supporting cell growth and tissue repair. oatext.com By using SPAAC, hydrogels can be formed under cytocompatible conditions, allowing for the encapsulation of living cells. acs.org Researchers have created hydrogels where the physical properties, such as stiffness, can be dynamically tuned using light. This is achieved by forming an initial network via SPAAC and then initiating a secondary crosslinking of excess DBCO groups with light, a technique used to study how cells respond to changes in their mechanical environment. researchgate.net Such materials are crucial for engineering tissues like cartilage and bone and for developing injectable systems for cell delivery. acs.orgresearchgate.net

Q & A

Q. How does DBCO-C6-acid facilitate bioconjugation in click chemistry, and what experimental parameters are critical for optimizing reaction efficiency?

this compound enables strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal reaction, through its dibenzocyclooctyne (DBCO) core. The C6 spacer and terminal carboxylic acid (-COOH) enhance solubility and flexibility for conjugating biomolecules (e.g., antibodies, peptides) . Key parameters include:

  • pH : Optimal reactivity occurs near pH 7–8 to balance DBCO stability and azide reactivity.
  • Temperature : Room temperature (20–25°C) minimizes side reactions while ensuring rapid kinetics.
  • Molar ratios : A 1.2–1.5x molar excess of this compound over azide-functionalized targets ensures high coupling efficiency. Validate reaction success via HPLC or mass spectrometry (MS) .

Q. What stability considerations are essential when storing and handling this compound in aqueous solutions?

this compound is susceptible to hydrolysis in prolonged aqueous environments. For long-term storage:

  • Lyophilize the compound and store at -20°C under inert gas (e.g., argon).
  • Prepare fresh working solutions in anhydrous DMSO or DMF to minimize degradation. Monitor purity using NMR (e.g., loss of DBCO proton signals at δ 6.5–7.5 ppm indicates degradation) .

Q. How can researchers design linker systems using this compound for antibody-drug conjugates (ADCs) to balance stability and payload release?

The C6 spacer provides steric flexibility, reducing aggregation in ADCs. For stable conjugates:

  • Use non-cleavable linkers (e.g., maleimide-thiol chemistry) for systemic circulation stability.
  • Pair this compound with azide-functionalized cytotoxic agents (e.g., MMAE) via SPAAC. Quantify drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or LC-MS .

Advanced Research Questions

Q. How should researchers address contradictions in reported this compound reaction yields across different experimental systems (e.g., in vitro vs. in vivo)?

Discrepancies often arise from:

  • Azide accessibility : Steric hindrance in complex biological matrices (e.g., serum) reduces reaction efficiency compared to buffer systems.
  • Competing reactions : Endogenous thiols or amines in vivo may react with the carboxylic acid group. Mitigate by pre-blocking reactive sites (e.g., using iodoacetamide for thiols) and validating yields via fluorescence quenching assays .

Q. What methodologies enable real-time monitoring of this compound conjugation kinetics in live-cell imaging studies?

  • Fluorescent azide probes : Use tetramethylrhodamine (TAMRA)-azide for time-lapse confocal microscopy.
  • Flow cytometry : Quantify cell-surface labeling efficiency with azide-functionalized fluorophores.
  • Kinetic modeling : Apply pseudo-first-order rate constants (k ~ 0.1–1.0 M⁻¹s⁻¹) to predict reaction completion times .

Q. How can researchers optimize this compound-based probes for in vivo targeting while minimizing non-specific binding?

  • PEGylation : Introduce polyethylene glycol (PEG) chains to the C6 spacer to reduce hydrophobicity-driven aggregation.
  • Charge modulation : Replace the carboxylic acid with a zwitterionic group (e.g., sulfobetaine) to decrease non-specific interactions. Validate specificity via competitive binding assays and biodistribution studies in murine models .

Data Analysis and Validation

Q. What analytical techniques are critical for characterizing this compound conjugates, and how should conflicting spectral data be resolved?

  • LC-MS/MS : Confirm molecular weight and conjugation sites.
  • ¹H-NMR : Monitor DBCO aromatic protons (δ 6.5–7.5 ppm) and C6 spacer methylene signals (δ 1.2–2.0 ppm).
  • FTIR : Validate carboxylic acid presence (C=O stretch ~1700 cm⁻¹). Resolve spectral conflicts by cross-referencing with synthetic standards and repeating measurements under controlled humidity/temperature .

Experimental Design Tables

Parameter Optimal Range Analytical Method
Reaction pH7.0–8.0pH meter, fluorescence assay
DBCO:Azide molar ratio1.2:1–1.5:1HPLC, UV-Vis
Storage stability-20°C (lyophilized, argon)NMR, LC-MS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.